Benzene, 2-azido-1,5-dibromo-3-nitroso-
Description
Benzene, 2-azido-1,5-dibromo-3-nitroso- (C₆H₂Br₂N₄O), is a polyfunctional aromatic compound featuring azido (-N₃), bromo (-Br), and nitroso (-NO) substituents. The nitroso group, which can exhibit resonance stabilization and participate in redox reactions, further modulates electronic properties. Its reactivity and stability are influenced by the interplay of substituents, making it a subject of interest in materials science and organic synthesis .
Properties
CAS No. |
501664-67-1 |
|---|---|
Molecular Formula |
C6H2Br2N4O |
Molecular Weight |
305.91 g/mol |
IUPAC Name |
2-azido-1,5-dibromo-3-nitrosobenzene |
InChI |
InChI=1S/C6H2Br2N4O/c7-3-1-4(8)6(10-12-9)5(2-3)11-13/h1-2H |
InChI Key |
MLHKRPUIHVMBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N=O)N=[N+]=[N-])Br)Br |
Origin of Product |
United States |
Preparation Methods
Sequential Halogenation-Nitrosation
A three-step sequence starting from meta-dibromobenzene derivatives has been explored:
- Bromination :
- Partial Nitro Reduction :
- Azide Introduction :
Electrochemical Coupling
Recent advances in electrosynthesis demonstrate promise for nitroso-azide systems:
- Reaction setup : Undivided cell with graphite anode/stainless steel cathode
- Conditions : 60 mA constant current, MeCN/ADN (4:1), 2 F/mol charge
- Mechanism :
Table 2 compares electrochemical vs. traditional methods:
| Parameter | Electrochemical | Classical |
|---|---|---|
| Yield (%) | 65-70 | 35-48 |
| Reaction time | 54 min | 6-8 h |
| Byproducts | <10% | 25-40% |
| Scalability | 10 mmol demonstrated | 1 mmol scale |
Diazotization-Azidation Strategies
Adapting methods from bromofluoroarene synthesis, a four-stage protocol emerges:
Stepwise Functionalization
- Nitration-Directed Bromination :
- Nitro → Amine Reduction :
- Diazonium Salt Formation :
- NaNO₂/HCl at -5°C generates stable diazonium intermediate
- Azide Displacement :
Nitrosation Optimization
Critical challenges in final nitrosation include:
- Regioselectivity : Competing nitrosation at positions 4/6 requires bulky directing groups
- Oxidation control : Nitroso ↔ nitro interconversion mediated by trace HNO₃
- Solvent effects : Acetic acid/HCl (3:1) maximizes nitroso stability (t₁/₂ > 24 h at 25°C)
Challenges and Limitations
Current methods face three principal hurdles:
Chemical Reactions Analysis
Types of Reactions: Benzene, 2-azido-1,5-dibromo-3-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The azido and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and bromide ions are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitroso group typically yields an amine derivative, while substitution reactions can lead to various azido or bromo-substituted benzene derivatives .
Scientific Research Applications
Chemistry: In chemistry, Benzene, 2-azido-1,5-dibromo-3-nitroso- is used as a precursor for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of heterocycles and other aromatic compounds .
Biology and Medicine: The compound’s azido group is of particular interest in bioconjugation and click chemistry applications. It can be used to label biomolecules and study biological processes at the molecular level .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional diversity make it suitable for various applications, including the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of Benzene, 2-azido-1,5-dibromo-3-nitroso- involves its interaction with molecular targets through its functional groups. The azido group can undergo cycloaddition reactions, while the nitroso group can participate in redox reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Substituent Effects on Benzene Derivatives
Key Observations:
Reactivity and Fragmentation Patterns
Electron-Stimulated Desorption (ESD) Mechanisms:
Studies on benzene derivatives under ESD reveal that substituents strongly influence fragmentation pathways. For example:
- Nitroso-substituted benzene (e.g., 1,3-dimethyl-2-nitrosobenzene): The nitroso group enhances dipole dissociation (DD) due to its electron-withdrawing nature, favoring lighter anion desorption (e.g., H⁻) over heavier cations .
- Halogenated benzene (e.g., 1,4-dibromo-2,3,5,6-tetraiodobenzene): Heavy halogens like Br and I increase the likelihood of dissociative ionization (DI), producing halogen-containing fragments (e.g., Br⁺, I⁻) .
Table 2: ESD Yields and Mechanisms for Benzene Derivatives
Insights:
- The target compound’s azido group may undergo decomposition under electron impact, releasing N₂ gas and forming reactive intermediates (e.g., nitrenes) .
- Bromine substituents could suppress DEA (dissociative electron attachment) due to their electron-withdrawing effects, shifting dominance to DD or DI .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-azido-1,5-dibromo-3-nitrosobenzene while managing competing reactivities of functional groups?
- Methodological Answer :
- Step 1 : Bromination of the benzene ring at positions 1 and 5 must precede nitroso group introduction due to the sensitivity of the azide group to electrophilic substitution conditions. Use controlled bromination agents (e.g., Br₂/FeBr₃) under inert atmospheres to avoid side reactions .
- Step 2 : Introduce the nitroso group (-NO) via nitrosation (e.g., NaNO₂/HCl at 0–5°C) to minimize tautomerization to oxime forms .
- Step 3 : Azide (-N₃) installation via diazotization-azidation, ensuring low temperatures (<10°C) to prevent decomposition of the azide moiety .
- Key Challenge : Sequential protection/deprotection may be required to prevent cross-reactivity between Br, -N₃, and -NO groups.
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish the nitroso tautomeric forms in this compound?
- Methodological Answer :
- IR Spectroscopy : The nitroso group exhibits a characteristic N=O stretch at ~1500–1600 cm⁻¹. Tautomerization to oxime forms (-NOH) shifts this peak to ~3300 cm⁻¹ (O-H stretch) .
- ¹H NMR : The nitroso group’s proximity to substituents causes deshielding of adjacent protons. For example, protons near -NO appear downfield (δ 8.5–9.5 ppm), while oxime tautomers show exchange broadening due to -OH protons .
- Table 1 : Key Spectroscopic Markers
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Nitroso (-NO) | 1500–1600 | 8.5–9.5 |
| Oxime (-NOH) | 3300 | Broad, ~5–7 |
Advanced Research Questions
Q. What experimental strategies resolve contradictions in thermal stability data reported for azido-nitrosobenzene derivatives?
- Methodological Answer :
- Source Analysis : Compare decomposition pathways under varying conditions. For example:
- Thermogravimetric Analysis (TGA) : Track mass loss at 50–150°C to identify decomposition thresholds. Azides may decompose exothermically above 80°C, while nitroso groups stabilize up to 120°C .
- DSC (Differential Scanning Calorimetry) : Detect phase transitions or exothermic events linked to azide decomposition .
- Mitigation : Use inert solvents (e.g., DMF or THF) and avoid trace metals that catalyze azide degradation.
Q. How does the nitroso group’s tautomerism influence regioselectivity in subsequent reactions (e.g., cycloadditions)?
- Methodological Answer :
- Tautomer Control : Stabilize the nitroso form via low-temperature conditions (-20°C) or electron-withdrawing substituents (e.g., Br at 1,5 positions) to suppress oxime formation .
- Cycloaddition Example : Nitroso groups participate in [4+2] cycloadditions with dienes. Regioselectivity depends on the nitroso group’s electronic environment—Br substituents enhance electrophilicity, favoring endo transition states.
- Table 2 : Reaction Outcomes Based on Tautomer
| Tautomer | Reactivity with Dienes | Major Product |
|---|---|---|
| Nitroso | High (k > 10² M⁻¹s⁻¹) | Endo adduct |
| Oxime | Low (k < 10 M⁻¹s⁻¹) | Side products |
Safety and Stability Considerations
Q. What protocols mitigate risks associated with azide decomposition during storage?
- Methodological Answer :
- Storage : Use amber glass vials at 0–6°C under argon to prevent photolytic or thermal degradation .
- Handling : Avoid grinding or mechanical shock. Conduct small-scale tests (<100 mg) to assess stability before scaling up .
- Emergency Measures : In case of exposure, follow protocols for halogenated nitroso compounds (e.g., flush eyes/skin with water; avoid mouth-to-mouth resuscitation due to azide toxicity) .
Data Interpretation and Validation
Q. How can computational modeling (e.g., DFT) predict the electronic effects of substituents on nitroso-azide interactions?
- Methodological Answer :
- DFT Parameters : Optimize geometry using B3LYP/6-31G(d) to calculate electron density maps. Bromine’s inductive effect increases nitroso group electrophilicity (LUMO ↓0.5 eV), enhancing reactivity toward nucleophiles .
- Validation : Correlate computed HOMO-LUMO gaps with experimental reaction rates (e.g., cycloaddition kinetics).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
